H-Gly-Gly-Glu-OH
Overview
Description
H-Gly-Gly-Glu-OH, also known as Glycylglycylglutamic acid, is a tripeptide composed of glycine, glycine, and glutamic acid. This compound is a part of the peptide family, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes and are often used in scientific research due to their diverse functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Gly-Glu-OH can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) as a protecting group for the amino acids. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the Fmoc group using a base such as piperidine.
Coupling: of the next Fmoc-protected amino acid using a coupling reagent like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired scale, purity, and cost considerations. Industrial production often employs automated peptide synthesizers to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
H-Gly-Gly-Glu-OH can undergo various chemical reactions, including:
Oxidation: The glutamic acid residue can be oxidized to form oxo derivatives.
Reduction: Reduction reactions can target the peptide bonds or side chains.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used for oxidation reactions.
Reducing agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution reagents: Various reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the glutamic acid residue can yield oxo-glutamic acid derivatives, while reduction can lead to the formation of reduced peptide bonds or modified side chains.
Scientific Research Applications
H-Gly-Gly-Glu-OH has numerous applications in scientific research, including:
Chemistry: Used as a model compound to study peptide synthesis, structure, and reactivity.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and as a stabilizer in biochemical assays.
Mechanism of Action
The mechanism of action of H-Gly-Gly-Glu-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, this compound may act as a substrate for enzymes involved in peptide metabolism or as a ligand for receptors mediating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
H-Gly-Gly-OH: A dipeptide composed of two glycine residues.
H-Gly-Glu-OH: A dipeptide composed of glycine and glutamic acid.
H-Gly-Gly-Gly-OH: A tripeptide composed of three glycine residues.
Uniqueness
H-Gly-Gly-Glu-OH is unique due to the presence of both glycine and glutamic acid residues, which confer distinct chemical and biological properties. The combination of these amino acids allows for specific interactions with molecular targets, making it a valuable compound for various research applications. Additionally, the presence of the glutamic acid residue provides opportunities for further chemical modifications, enhancing its versatility in scientific studies.
Properties
IUPAC Name |
2-[[2-[(2-aminoacetyl)amino]acetyl]amino]pentanedioic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O6/c10-3-6(13)11-4-7(14)12-5(9(17)18)1-2-8(15)16/h5H,1-4,10H2,(H,11,13)(H,12,14)(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOZQTNZPCUARW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)NC(=O)CNC(=O)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80318711 | |
Record name | 2-[[2-[(2-aminoacetyl)amino]acetyl]amino]pentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80318711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17343-05-4 | |
Record name | NSC334192 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334192 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[[2-[(2-aminoacetyl)amino]acetyl]amino]pentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80318711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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